

# Economic Analysis of Co-codamol Compared to Other Analgesics: A Comprehensive Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **Co-codamol**

Cat. No.: **B1249283**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pain management, the selection of an appropriate analgesic is a critical decision influenced by efficacy, safety, and economic considerations. **Co-codamol**, a combination of paracetamol and codeine, is a widely prescribed analgesic for moderate pain. This guide provides an objective economic analysis of **co-codamol** in comparison to other common analgesics: paracetamol, ibuprofen, and tramadol. The information presented herein is intended to support researchers, scientists, and drug development professionals in making informed decisions.

## Comparative Economic and Efficacy Analysis

The economic viability and clinical efficacy of analgesics are intrinsically linked. A comprehensive evaluation requires consideration of not only the direct acquisition cost but also the impact on healthcare resource utilization and patient-reported outcomes. The following tables summarize key quantitative data from various studies to facilitate a comparative analysis.

| Analgesic                                 | Efficacy<br>(Number<br>Needed to<br>Treat - NNT)         | Cost per Unit<br>(Illustrative)            | Incremental<br>Cost-<br>Effectiveness<br>Ratio (ICER)                                                                                                   | Impact on<br>Healthcare<br>Resource<br>Utilization                                                                       |
|-------------------------------------------|----------------------------------------------------------|--------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| Co-codamol<br>(Acetaminophen/<br>Codeine) | 2.2 for acute<br>pain[1]                                 | Higher than<br>paracetamol or<br>ibuprofen | More costly and<br>less effective<br>than<br>Acetaminophen/<br>Codeine in some<br>scenarios[1]                                                          | Chronic use<br>associated with<br>increased GP<br>visits and<br>hospitalizations[2]                                      |
| Paracetamol<br>(Acetaminophen)            | 3.6 (1000mg) for<br>postoperative<br>pain[3]             | Low                                        | Generally<br>considered a<br>cost-effective<br>baseline therapy                                                                                         | Low impact for<br>short-term use                                                                                         |
| Ibuprofen                                 | Lower NNT than<br>paracetamol for<br>some pain types     | Low                                        | Cost-effective for<br>osteoarthritis, but<br>with potential<br>gastrointestinal<br>side effects<br>requiring<br>additional<br>management<br>costs[4][5] | Long-term use<br>may increase<br>costs due to<br>management of<br>adverse events                                         |
| Tramadol                                  | Similar efficacy<br>to co-codamol for<br>chronic pain[6] | Higher than non-<br>opioids                | May not be more<br>effective than<br>other weak<br>opioids, with cost<br>influenced by<br>lack of subsidy in<br>some regions[7]                         | Refill rates may<br>be higher than<br>for co-codamol,<br>suggesting<br>potential for<br>increased long-<br>term costs[8] |

Table 1: Comparative Efficacy and Economic Data of Analgesics. NNT indicates the number of patients that need to be treated for one to experience a 50% reduction in pain. Lower NNT values signify higher efficacy. Cost per unit is illustrative and can vary significantly based on

formulation, brand, and location. ICER values are context-dependent and compare the additional cost of one intervention over another, divided by the additional health benefit.

| Analgesic                             | Common Adverse Events                                                      | Economic Impact of Adverse Events                                                                                         |
|---------------------------------------|----------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|
| Co-codamol<br>(Acetaminophen/Codeine) | Constipation, drowsiness, nausea, risk of dependence <sup>[6]</sup>        | Costs associated with managing side effects (e.g., laxatives for constipation) and potential for addiction treatment.     |
| Paracetamol (Acetaminophen)           | Liver toxicity in overdose                                                 | Low incidence of adverse events at therapeutic doses, but overdose can lead to significant healthcare costs.              |
| Ibuprofen                             | Gastrointestinal bleeding, renal impairment, cardiovascular events         | Costs of gastroprotective agents, hospitalization for GI bleeds, and management of cardiovascular complications.          |
| Tramadol                              | Nausea, dizziness, somnolence, seizures, serotonin syndrome <sup>[7]</sup> | Costs associated with managing adverse events and potential for emergency care in cases of seizure or serotonin syndrome. |

Table 2: Adverse Events and Associated Economic Impact. The economic burden of adverse events is a critical component of the overall cost-effectiveness of an analgesic.

## Experimental Protocols

The economic evaluations cited in this guide employ established pharmacoeconomic methodologies. A typical protocol for a cost-effectiveness analysis (CEA) or cost-utility analysis (CUA) of analgesics involves the following steps:

- Defining the Research Question and Perspective: The analysis begins by clearly stating the analgesics being compared, the target patient population, and the perspective of the study (e.g., healthcare payer, societal).[9]
- Identifying Alternatives and Outcomes: The primary alternatives (e.g., **co-codamol** vs. ibuprofen) and relevant clinical outcomes are identified. Outcomes in CEA are typically measured in natural units (e.g., pain-free days), while CUA uses Quality-Adjusted Life Years (QALYs) to incorporate both morbidity and mortality.[9]
- Measuring Costs and Effectiveness:
  - Costs: Direct medical costs (drug acquisition, physician visits, hospitalizations) and indirect costs (lost productivity) are collected from clinical trials, administrative databases, or patient surveys.[10]
  - Effectiveness: Clinical effectiveness data is sourced from randomized controlled trials or systematic reviews. Patient-reported outcomes are often used to calculate utility values for QALYs.[11]
- Data Analysis:
  - Calculating Cost-Effectiveness Ratios: The incremental cost-effectiveness ratio (ICER) is calculated by dividing the difference in costs by the difference in outcomes between two alternatives.
  - Sensitivity Analysis: To account for uncertainty in the data, a sensitivity analysis is performed by varying key parameters to see how the results change.[10]
- Modeling: Decision-analytic models, such as decision trees or Markov models, are often used to synthesize data from various sources and project long-term costs and outcomes.[12]

## Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the process of economic evaluation, the following diagrams are provided in DOT language.

[Click to download full resolution via product page](#)

Caption: Signaling Pathways of Paracetamol and Codeine.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Pharmacoeconomic Analysis.

## Conclusion

The economic analysis of **co-codamol** relative to other analgesics reveals a complex interplay between drug acquisition costs, clinical efficacy, and the economic impact of adverse events. While **co-codamol** can be an effective analgesic for moderate pain, its economic profile may

be less favorable than non-opioid alternatives like paracetamol and ibuprofen, particularly when considering the potential for increased healthcare resource utilization with chronic use and the costs associated with managing side effects. Tramadol presents a similar efficacy profile to **co-codamol** for certain pain conditions, but its cost-effectiveness is subject to regional pricing and subsidy policies.

For drug development professionals, these findings underscore the importance of incorporating pharmaco-economic analyses early in the development pipeline. A novel analgesic that demonstrates superior efficacy with a favorable side-effect profile compared to **co-codamol** could command a significant market advantage, provided its cost-effectiveness can be demonstrated. Future research should focus on head-to-head economic studies with standardized methodologies to provide clearer comparative data for decision-making.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cost/effectiveness evaluation of three fixed combinations of acetaminophen and opioids in the management of acute pain in Colombia [scielo.org.co]
- 2. ajmc.com [ajmc.com]
- 3. researchgate.net [researchgate.net]
- 4. Evidence review for the clinical and cost effectiveness of oral, topical and transdermal medicines for the management of osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. "Cost-effectiveness of nonsteroidal anti-inflammatory drugs and opioids" by J N Katz, S R Smith et al. [hsr.himmelfarb.gwu.edu]
- 6. sutterhealth.org [sutterhealth.org]
- 7. bpac.org.nz [bpac.org.nz]
- 8. Tramadol Versus Codeine in Hand Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Pharmacoeconomic Analysis of Pain Medications Used to Treat Adult Patients with Chronic Back Pain in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of pharmacoeconomic modelling methods - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Economic Analysis of Co-codamol Compared to Other Analgesics: A Comprehensive Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249283#economic-analysis-of-co-codamol-compared-to-other-analgesics]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)